molecular formula C13H20ClN3 B8755853 [1-(5-Amino-2-chloro-benzyl)-pyrrolidin-3-yl]-dimethyl-amine

[1-(5-Amino-2-chloro-benzyl)-pyrrolidin-3-yl]-dimethyl-amine

Cat. No.: B8755853
M. Wt: 253.77 g/mol
InChI Key: CRUZPFWTQMBKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(5-Amino-2-chloro-benzyl)-pyrrolidin-3-yl]-dimethyl-amine is a useful research compound. Its molecular formula is C13H20ClN3 and its molecular weight is 253.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20ClN3

Molecular Weight

253.77 g/mol

IUPAC Name

1-[(5-amino-2-chlorophenyl)methyl]-N,N-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C13H20ClN3/c1-16(2)12-5-6-17(9-12)8-10-7-11(15)3-4-13(10)14/h3-4,7,12H,5-6,8-9,15H2,1-2H3

InChI Key

CRUZPFWTQMBKGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)CC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

[1-(2-Chloro-5-nitro-benzyl)-pyrrolidin-3-yl]-dimethyl-amine (Step e, 7 g, 24.7 mmol, 1.0 eq.) was dissolved into EtOH (400 ml). SnCl2 (14 g, 74.1 mmol, 3.0 eq.) was added and the reaction was heated to 80° C. for 18 h. The mixture was cooled down to RT and quenched with 1N K2CO3 (aq.) until bubbling had ceased. The white solids that had formed were filtered over Celite® and washed with EtOH. The filtrate was concentrated and redissolved in EtOAc (100 mL). Washed with 2 N NaOH (50 ml) and 2N NaOH/brine (50 mL). The organic layer was dried (MgSO4), filtered and concentrated to yield [1-(5-amino-2-chloro-benzyl)-pyrrolidin-3-yl]-dimethyl-amine.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step Two

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